
N-(3,4,5-trimethoxyphenyl)-.beta.-Alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4,5-trimethoxyphenyl)-.beta.-Alanine is a compound that features a 3,4,5-trimethoxyphenyl group attached to a beta-alanine moiety. The 3,4,5-trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to their pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4,5-trimethoxyphenyl)-.beta.-Alanine typically involves the coupling of 3,4,5-trimethoxybenzaldehyde with beta-alanine. One common method includes the use of reductive amination, where 3,4,5-trimethoxybenzaldehyde is reacted with beta-alanine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4,5-trimethoxyphenyl)-.beta.-Alanine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives and other substituted products.
Applications De Recherche Scientifique
N-(3,4,5-trimethoxyphenyl)-.beta.-Alanine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of N-(3,4,5-trimethoxyphenyl)-.beta.-Alanine involves its interaction with specific molecular targets. The 3,4,5-trimethoxyphenyl group can inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to anti-cancer effects. It can also modulate signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.
Combretastatin: A potent microtubule-targeting agent with a trimethoxyphenyl group.
Uniqueness
N-(3,4,5-trimethoxyphenyl)-.beta.-Alanine is unique due to its specific combination of the trimethoxyphenyl group with beta-alanine, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Propriétés
Numéro CAS |
126314-41-8 |
|---|---|
Formule moléculaire |
C12H17NO5 |
Poids moléculaire |
255.27 |
Nom IUPAC |
3-(3,4,5-trimethoxyanilino)propanoic acid |
InChI |
InChI=1S/C12H17NO5/c1-16-9-6-8(13-5-4-11(14)15)7-10(17-2)12(9)18-3/h6-7,13H,4-5H2,1-3H3,(H,14,15) |
Clé InChI |
GAKBNKCZUBYVAK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NCCC(=O)O |
Synonymes |
N-(3,4,5-trimethoxyphenyl)-.beta.-Alanine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


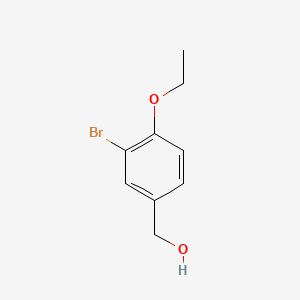
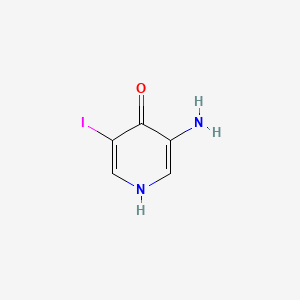
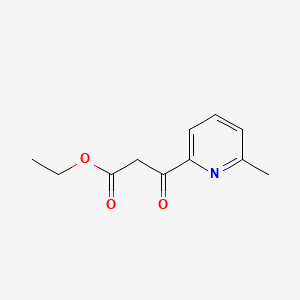
![Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B597621.png)

![3-(5-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B597623.png)
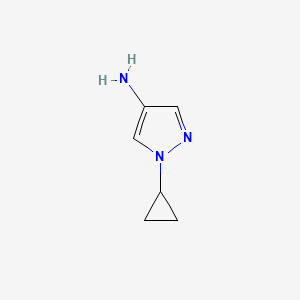
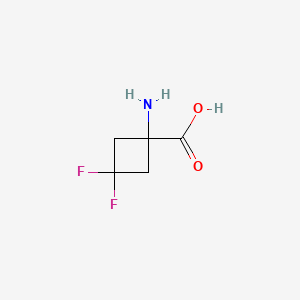
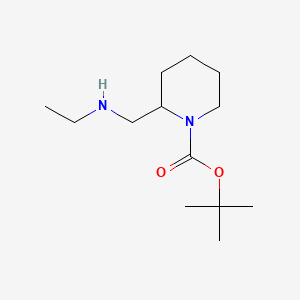
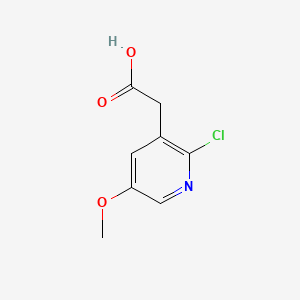
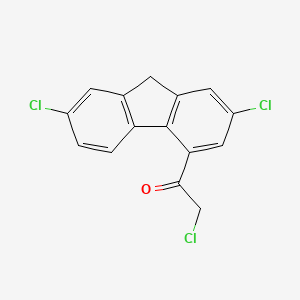
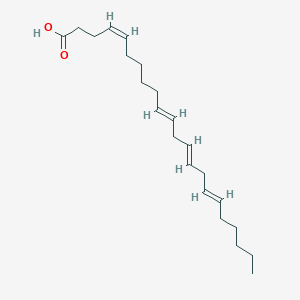
![4-[4-[5-[(Acetylamino)methyl]-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-1-piperazinecarboxylic acid tert-butyl ester](/img/structure/B597635.png)
